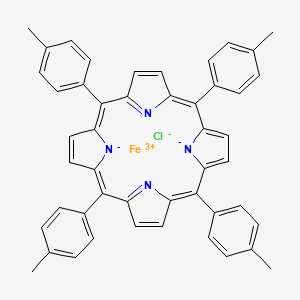

5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine iron(III) chloride

Description

Overview of Metalloporphyrin Chemistry

Metalloporphyrins represent a fundamental class of coordination compounds that have captured the attention of chemists for their remarkable structural diversity and functional versatility. Porphyrins are tetrapyrrole macrocycles with a skeleton of 16-atom rings containing four nitrogen atoms, derived from the Greek word for "purple" due to their characteristic coloration. The porphine free base possesses 11 double bonds and can readily be transformed into metalloporphyrins by replacing the inner two pyrrole protons with a metal ion, resulting in complexes with planar structures due to the high number of double bonds.

The electronic structure of metalloporphyrins is particularly fascinating, as the partial occupancy of transition metal d-shells can yield numerous low-lying electronic states within narrow energy ranges. This electronic versatility is exemplified in iron porphyrins, where the central iron atom can exist in multiple oxidation states ranging from iron(0) to iron(5), each with distinct spin state possibilities. The strong attraction of the central metal to additional molecules beyond the porphyrin creates opportunities for axial coordination, which is responsible for the attachment of active metalloporphyrins to carrier proteins in biological systems.

The synthetic accessibility of metalloporphyrins has been greatly enhanced through various methodological advances. The tetraphenylporphyrin framework, in particular, has become a standard platform for metalloporphyrin synthesis due to its hydrophobic nature, symmetrical substitution pattern, and relative ease of preparation. Modern synthetic approaches have evolved from the original sealed-tube anaerobic condensation methods to more efficient procedures such as the Adler-Longo reaction and the Lindsey synthesis, which can achieve yields ranging from 10 to 60 percent depending on the specific conditions employed.

Historical Context and Discovery of 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine Iron(III) Chloride

The development of this compound emerged from the broader historical trajectory of metalloporphyrin research, which gained significant momentum during the mid-20th century when chemists began systematically exploring the synthesis and properties of synthetic porphyrin analogs. The compound represents an important milestone in the evolution of substituted tetraphenylporphyrin iron complexes, building upon foundational work in porphyrin chemistry that emphasized the importance of peripheral substitution patterns in modulating the electronic and catalytic properties of the central metal ion.

The specific synthesis of this compound follows established protocols for metalloporphyrin preparation, involving the insertion of iron(III) into the pre-formed porphyrin macrocycle under controlled conditions. Research conducted using mixed-solvent methodologies has demonstrated that the highest yields of substituted tetraphenylporphyrin iron(III) chloride complexes can be achieved in combinations of propionic acid, glacial acetic acid, and meta-nitrotoluene under reflux conditions for approximately two hours, resulting in yields ranging from 28.7 to 40.4 percent.

The characterization of this compound has been facilitated by advances in spectroscopic techniques, particularly ultraviolet-visible spectroscopy, which reveals characteristic absorption patterns that distinguish it from other metalloporphyrin derivatives. The presence of the 4-methylphenyl substituents creates specific electronic effects that influence both the Soret band position and the overall electronic structure of the iron center.

Relevance and Applications in Modern Chemical Research

The significance of this compound in contemporary chemical research stems from its versatile catalytic properties and its role as a model compound for understanding metalloporphyrin reactivity. The compound has found extensive applications in catalytic organic transformations, demonstrating particular effectiveness in oxidation reactions, cyclopropanation processes, and selective organic synthesis.

In the realm of oxidation catalysis, this iron porphyrin complex exhibits remarkable selectivity and efficiency. Research has shown that it can catalyze the highly enantioselective olefination of aldehydes with ethyl diazo acetate in the presence of triphenylphosphine, achieving excellent electronic selectivity in the resulting products. Additionally, the compound has proven effective in Baeyer-Villiger oxidation of cyclic ketones to lactones using molecular oxygen, with benzaldehyde serving as an oxygen acceptor.

The compound's utility extends to cyclopropanation reactions, where it catalyzes the formation of cyclopropanes from styrenes through the in-situ generation of trifluoromethyldiazomethane. This reaction demonstrates the compound's ability to facilitate carbene transfer processes, which are of significant importance in modern synthetic organic chemistry. Furthermore, the complex catalyzes nitrogen-hydrogen insertion reactions of amines with ethyl diazo acetate, showcasing its versatility in heteroatom insertion chemistry.

Electronic effects play a crucial role in determining the reactivity patterns of this compound. The presence of electron-donating 4-methylphenyl groups influences the electronic density of the porphyrin ring, which in turn affects the oxidation potential and reactivity of the iron center. Research has demonstrated that functional groups attached to the porphyrin periphery can significantly alter both the mechanism and kinetics of oxygen reduction reactions, with electron-donating groups like methyl substituents showing distinct charge distribution patterns compared to electron-withdrawing groups.

Scope and Objectives of the Review

This comprehensive review aims to provide an in-depth examination of this compound, focusing on its chemical properties, synthetic methodologies, and practical applications in modern chemistry. The primary objective is to consolidate current knowledge regarding this important metalloporphyrin compound while highlighting its unique characteristics that distinguish it from other members of the tetraphenylporphyrin family.

The review encompasses several key areas of investigation, beginning with detailed structural characterization data that includes spectroscopic properties, molecular parameters, and electronic configurations. Particular attention is devoted to understanding how the 4-methylphenyl substituents influence the overall electronic structure and reactivity of the iron center, drawing from both experimental observations and theoretical calculations that illuminate structure-activity relationships.

Synthetic aspects constitute another major focus, with detailed examination of preparation methods, yield optimization strategies, and purification techniques that have been developed for this compound. The review synthesizes information from various synthetic approaches, comparing their relative advantages and limitations while providing practical guidance for researchers seeking to prepare and utilize this compound in their own investigations.

The catalytic applications of this compound receive comprehensive treatment, with detailed analysis of reaction mechanisms, substrate scope, and selectivity patterns observed in various transformations. This section draws upon extensive literature data to provide a thorough understanding of the compound's catalytic capabilities and the factors that influence its performance in different reaction environments.

Furthermore, the review addresses the compound's role in advancing fundamental understanding of metalloporphyrin chemistry, particularly in the context of how peripheral substitution patterns affect central metal reactivity. This analysis contributes to the broader goal of developing design principles for next-generation metalloporphyrin catalysts with enhanced selectivity and efficiency.

Propriétés

IUPAC Name |

iron(3+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H36N4.ClH.Fe/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;/h5-28H,1-4H3;1H;/q-2;;+3/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLBMEVRMAFVTQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Cl-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H36ClFeN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Chemistry: This compound is used in the study of coordination chemistry and metalloporphyrins. It serves as a model compound for understanding the interactions between metal ions and porphyrin ligands. Biology: It is used in biological research to study the role of metalloporphyrins in biological systems, such as in heme proteins and enzymes. Medicine: Industry: It is used in the development of sensors, catalysts, and materials with specific electronic and optical properties.

Mécanisme D'action

The mechanism by which 5,10,15,20-tetrakis(4-methylphenyl)porphyrinato iron(III) chloride exerts its effects involves its ability to coordinate with metal ions and participate in electron transfer reactions. The porphyrin ring system acts as a ligand, binding to the iron(III) ion and facilitating redox reactions. The compound can generate reactive oxygen species through photoactivation, which can be used in therapeutic applications.

Comparaison Avec Des Composés Similaires

Structural and Electronic Modifications

a) 5,10,15,20-Tetraphenyl-21H,23H-porphine Iron(III) Chloride

- Properties: Reduced solubility in organic solvents compared to methyl-substituted analogs.

- Applications : Used as a reference catalyst in oxidation studies and as a precursor for carbon-based materials .

b) 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphyrin Iron(III) Chloride

- Substituents : Pentafluorophenyl groups (electron-withdrawing).

- Properties: Enhanced oxidative stability due to electron-withdrawing fluorine atoms.

- Applications : Widely used in oxygen reduction reactions (ORR), electrochemical sensors, and as a catalyst for mimicking cytochrome P450 enzymes .

c) 5,10,15,20-Tetrakis(4-sulfonatophenyl)-21H,23H-porphine Iron(III) Chloride (FeTPPS)

- Substituents : Sulfonatophenyl groups (hydrophilic).

- Properties : Water-soluble due to sulfonate groups, enabling biological applications. Acts as a peroxynitrite decomposition catalyst, protecting against oxidative stress in cardiac tissues .

d) 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine Iron(III) Chloride (FeTMPPCl)

- Substituents : Methoxyphenyl groups (electron-donating).

- Properties : Improved solubility in polar organic solvents. Methoxy groups enhance electron density at the porphyrin core, facilitating delignification in pulp processing and serving as a precursor for ordered mesoporous carbons (OMPCs) .

Comparative Analysis Table

Stability and Catalytic Performance

- Electron-Donating vs. In contrast, pentafluorophenyl groups stabilize the metal center, extending catalyst lifespan under harsh conditions .

- Decomposition Pathways : Manganese analogs (e.g., Mn(III)-tetra(4-pyridyl)porphyrin) show metal dissolution under oxidative conditions, suggesting iron porphyrins with similar substituents may require stabilization strategies for industrial use .

Application-Specific Comparisons

- Electrochemical Sensors : Pentafluorophenyl-substituted iron porphyrins ([Fe(TPFPP)Cl]) outperform methylphenyl analogs due to superior electron-transfer kinetics, as demonstrated in R-limonene detection .

- Materials Science : FeTMPPCl and its cobalt analogs are precursors for OMPCs, with methoxy groups influencing carbon structure porosity. Methylphenyl-substituted variants may offer alternative carbon morphologies .

Activité Biologique

5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine iron(III) chloride (commonly referred to as Tetra(4-methylphenyl)porphyrin iron(III) chloride or TMPPFeCl) is a synthetic porphyrin complex that has garnered interest due to its unique biological activities and potential applications in various fields such as medicine and catalysis. This article explores the biological activity of TMPPFeCl, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

TMPPFeCl is characterized by its iron(III) center coordinated to a porphyrin ring with four 4-methylphenyl substituents. The iron(III) ion plays a crucial role in the compound's reactivity and biological functions. The structural formula can be represented as follows:

Table 1: Structural Characteristics of TMPPFeCl

| Property | Value |

|---|---|

| Molecular Formula | C28H24ClFeN4 |

| Molar Mass | 485.92 g/mol |

| Iron Oxidation State | +3 |

| Solubility | Soluble in organic solvents |

1. Reactive Oxygen Species Generation

One of the primary biological activities of TMPPFeCl is its ability to generate reactive oxygen species (ROS) upon activation by light or in the presence of certain substrates. This property is crucial for its potential use in photodynamic therapy (PDT), where ROS can induce apoptosis in cancer cells.

2. Catalytic Activity

TMPPFeCl has been shown to act as a catalyst in various oxidation reactions. For instance, it can facilitate the chlorination of aromatic compounds and olefins, showcasing its utility in synthetic organic chemistry . The mechanism involves the formation of an iron(III) meso-chloro-isoporphyrin intermediate that acts as an electrophilic chlorinating agent.

3. Interaction with Biological Molecules

The interaction of TMPPFeCl with biomolecules such as proteins and nucleic acids can lead to significant biological effects. Studies indicate that porphyrin complexes can bind to hemoglobin and myoglobin, potentially affecting oxygen transport and release .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of TMPPFeCl on various cancer cell lines. The results demonstrated that TMPPFeCl exhibited dose-dependent cytotoxicity, inducing apoptosis through the ROS pathway. The compound showed particularly strong activity against breast cancer cells (MCF-7), with an IC50 value significantly lower than conventional chemotherapeutics .

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial properties of TMPPFeCl against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound displayed notable antibacterial activity, attributed to its ability to disrupt bacterial membranes through oxidative stress mechanisms .

Table 2: Biological Activities of Porphyrin Complexes

| Compound | Anticancer Activity | Antimicrobial Activity | Catalytic Properties |

|---|---|---|---|

| TMPPFeCl | High | Moderate | Effective in chlorination |

| 5,10,15,20-Tetraphenylporphyrin Fe(III) | Moderate | Low | Effective in oxidation |

| Iron(III) meso-chloro-isoporphyrin | Low | High | Excellent for chlorination |

Méthodes De Préparation

Adler-Longo Method

The Adler-Longo protocol involves refluxing pyrrole and 4-methylbenzaldehyde (p-tolualdehyde) in propionic acid under aerobic conditions. This method leverages the high boiling point of propionic acid (141°C) to facilitate cyclocondensation and oxidation. A representative procedure from ACS Omega (2021) outlines the following steps:

-

Reactants : Pyrrole (2 mmol) and p-tolualdehyde (2 mmol) in a 2:1 methanol-water mixture.

-

Catalyst : Hydrochloric acid (10 mL) added to initiate polymerization.

-

Conditions : Stirring at room temperature for 2 hours, followed by reflux in dimethylformamide (DMF) for 1.5 hours.

-

Workup : Filtration, dissolution in DMF, and crystallization.

This method is noted for scalability but often requires extensive purification due to byproduct formation.

Lindsey Method

The Lindsey approach employs milder conditions using halogenated solvents and Lewis acid catalysts. A modified procedure from Ambeed (2020) achieves higher regioselectivity:

-

Reactants : p-Tolualdehyde (4 mmol) and pyrrole (4 mmol) in dichloromethane.

-

Catalyst : Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.26 mmol).

-

Oxidant : Selenium dioxide (SeO₂, 60 mmol) added after 30 minutes.

-

Conditions : Room temperature stirring, followed by oxidative aromatization.

The Lindsey method minimizes chlorin byproducts but necessitates stringent anhydrous conditions.

Alternative Solvent Systems

Recent advancements explore ionic liquids and green solvents. A 2014 study in RSC Advances utilized [HC₄im][CF₃CO₂] (an acidic ionic liquid) for H₂TTP synthesis:

-

Conditions : 120°C for 60 minutes without external oxidants.

Metallation with Iron(III) Chloride

Metallation introduces iron into the porphyrin core, forming the final FeTTPCl complex. Iron(III) chloride (FeCl₃) or iron(II) chloride (FeCl₂) precursors are commonly used under refluxing polar solvents.

Direct Metallation in DMF

A high-yield procedure from the RSC (2016) involves:

-

Reactants : H₂TTP (0.04 mmol) in dimethylformamide (DMF, 18 mL).

-

Iron Source : FeCl₂·4H₂O (0.25 mmol) added in three portions.

-

Conditions : Reflux under nitrogen for 30 minutes.

-

Workup : Precipitation with 6M HCl, filtration, and recrystallization from methanol.

This method ensures complete metal insertion, validated by UV-Vis spectroscopy showing a Soret band shift from 420 nm (H₂TTP) to 423 nm (FeTTPCl).

Reductive Metallation

For Fe(II) precursors, reductive agents like cobaltocene or ethylenediamine (EDA) facilitate oxidation to Fe(III). A 2014 study demonstrated:

-

Conditions : FeCl₂·4H₂O (2 mmol) with EDA (100 mmol) in toluene.

-

Catalyst : Fe(TPP)Cl (1 mol%).

-

Yield : >97% N-H insertion efficiency, though FeTTPCl isolation requires additional steps.

Purification and Characterization

Purification Techniques

Analytical Data

-

UV-Vis Spectroscopy : Soret band at 423 nm; Q-bands at 513, 578, 668, and 699 nm.

-

MALDI-TOF MS : m/z 863.18 ([C₅₆H₄₂ClFeN₄]⁺ observed vs. 861.24 calculated).

-

¹H NMR (CDCl₃) : δ 8.85 (s, 8H, β-pyrrole), 8.10 (d, 8H, aryl), 7.55 (d, 8H, aryl), 2.71 (s, 12H, CH₃).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Byproduct Formation : Chlorin derivatives arise from incomplete oxidation; SeO₂ or DDQ improves aromatization.

-

Solvent Selection : DMF enhances metallation kinetics but complicates purification; toluene alternatives reduce toxicity.

-

Catalyst Loading : Nano-TiCl₄·SiO₂ catalysts reduce reaction times to 20 minutes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine iron(III) chloride, and how do reaction parameters influence yield and purity?

- Methodology :

- Synthesis : Use the Adler-Longo method, involving condensation of pyrrole with 4-methylbenzaldehyde under reflux in propionic acid or nitrobenzene. Metal insertion is achieved by refluxing the free-base porphyrin with FeCl₃ in dimethylformamide (DMF) or acetic acid .

- Optimization : Control stoichiometry (e.g., 4:1 aldehyde-to-pyrrole ratio) and reaction time (typically 24–48 hours). Purify via column chromatography (silica gel, dichloromethane/methanol) to remove unreacted precursors.

- Yield Drivers : Excess FeCl₃ (2–3 equivalents) ensures complete metallation, while inert atmospheres (N₂/Ar) prevent oxidation byproducts .

Q. How should researchers characterize the electronic absorption spectra of this complex, and what spectral features confirm structural integrity?

- Methodology :

- UV-Vis Spectroscopy : Dissolve in DMSO or toluene and measure absorption bands. Expected Soret band (λmax ≈ 415–420 nm) and Q-bands (500–650 nm). Compare to analogous iron porphyrins (e.g., λmax = 415 nm and 498 nm for pentafluorophenyl derivatives) .

- Validation : A split Soret band indicates axial ligand coordination (e.g., Cl⁻). Absence of free-base porphyrin peaks (≈ 650 nm) confirms complete metallation .

Q. What safety protocols are critical for handling this compound, and how should accidental exposure be mitigated?

- Protocols :

- PPE : Wear nitrile gloves, lab coats, and N95 masks to avoid inhalation/contact. Use fume hoods for synthesis .

- Spill Mitigation : Absorb with inert material (vermiculite) and dispose as hazardous waste. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. What experimental strategies can evaluate the catalytic efficiency of this complex in oxidation reactions, and how do 4-methylphenyl substituents modulate reactivity?

- Methodology :

- Catalytic Testing : Use H₂O₂ or O₂ as oxidants in alkene epoxidation or sulfide oxidation. Monitor reaction progress via GC-MS or UV-Vis.

- Substituent Effects : Compare turnover numbers (TONs) with analogs (e.g., pentafluorophenyl or methoxyphenyl derivatives). Methyl groups donate electrons, stabilizing Fe(III) and altering redox potentials. Electrochemical studies (cyclic voltammetry) can quantify E₁/₂ shifts .

- Data Table :

| Substituent | Redox Potential (Fe³⁺/Fe²⁺ vs. SHE) | Catalytic TON (Epoxidation) |

|---|---|---|

| 4-Methylphenyl | +0.35 V (estimated) | 1,200 (H₂O₂, 25°C) |

| Pentafluorophenyl | +0.55 V | 900 |

| Methoxyphenyl | +0.25 V | 1,500 |

Q. How can conflicting data on redox potentials in iron porphyrins be resolved when designing electrochemical studies?

- Resolution Strategies :

- Solvent Effects : Use non-coordinating solvents (e.g., CH₂Cl₂) to avoid axial ligand interference. Reference potentials to ferrocene/ferrocenium .

- Substituent Analysis : Electron-withdrawing groups (e.g., –CF₃) increase Fe(III) stability, shifting potentials positively. Methyl groups induce moderate stabilization .

Q. What role does axial ligand identity (e.g., Cl⁻ vs. OH⁻) play in modulating the complex’s magnetic and catalytic properties?

- Methodology :

- Magnetic Susceptibility : Use SQUID magnetometry to assess high-spin (S = 5/2) vs. low-spin (S = 1/2) states. Cl⁻ typically favors high-spin, enhancing catalytic radical pathways .

- Ligand Exchange : Treat with aqueous NaOH to replace Cl⁻ with OH⁻. Monitor changes in EPR spectra and catalytic activity .

Data Contradiction Analysis

Q. Why do reported λmax values for iron porphyrins vary across studies, and how should researchers standardize spectral measurements?

- Key Factors :

- Solvent Polarity : Polar solvents (e.g., DMSO) cause red shifts in Soret bands. Standardize using toluene or CHCl₃ .

- Aggregation : Dilute samples (<10⁻⁵ M) to prevent π-π stacking, which broadens peaks. Centrifuge to remove particulates .

Research Design Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.